2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C15H17IN2O4 and a molecular weight of 416.21 g/mol . This compound is characterized by the presence of an iodobenzoyl group, a hydrazino group, and a cyclohexanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoyl chloride with hydrazine to form 2-(2-iodobenzoyl)hydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Chemical Reactions Analysis
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
2-{[2-(2-Bromobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid: This compound has a bromine atom instead of iodine, which affects its reactivity and biological activity.
2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid: The presence of a chlorine atom makes this compound less reactive compared to its iodine counterpart.
2-{[2-(2-Fluorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid: The fluorine atom imparts different electronic properties, influencing the compound’s chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(2-iodobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h3-4,7-10H,1-2,5-6H2,(H,17,19)(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZHYVZCXLMOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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